What is the chemical structure of N-(tert-Butyl)pyrrolidin-3-amine
What is the chemical structure of N-(tert-Butyl)pyrrolidin-3-amine
An In-depth Technical Guide to N-(tert-Butyl)pyrrolidin-3-amine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its non-planar, saturated structure provides an ideal three-dimensional framework for optimizing ligand-receptor interactions, a critical aspect of modern drug design. This guide focuses on a specific, high-value derivative, N-(tert-Butyl)pyrrolidin-3-amine. We will provide an in-depth analysis of its chemical properties, detailed synthetic strategies, and contextualize its application as a key building block for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Significance of the Pyrrolidine Scaffold
The prevalence of the pyrrolidine nucleus in pharmaceuticals is a testament to its versatile and advantageous structural properties.[3] Unlike flat, aromatic systems, the puckered five-membered ring of pyrrolidine allows for precise spatial orientation of substituents, enabling chemists to explore complex pharmacophore space. This three-dimensionality is crucial for enhancing binding affinity, selectivity, and improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
The introduction of a bulky tert-butyl group on the pyrrolidine nitrogen, as in N-(tert-Butyl)pyrrolidin-3-amine, serves several key purposes in drug design:
-
Steric Shielding: The tert-butyl group can provide steric bulk, which can modulate the molecule's interaction with metabolic enzymes, potentially increasing its in-vivo half-life.
-
Lipophilicity Modulation: This group increases the lipophilicity of the scaffold, which can be tailored to improve membrane permeability and access to intracellular targets.
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Conformational Locking: The size of the tert-butyl group can influence the conformational equilibrium of the pyrrolidine ring, "locking" it into a preferred pucker and presenting the 3-amino group in a well-defined orientation for target binding.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its structure and properties.
Chemical Structure
N-(tert-Butyl)pyrrolidin-3-amine consists of a central pyrrolidine ring substituted at the 1-position with a tert-butyl group and at the 3-position with a primary amino group.
Caption: Chemical structure of N-(tert-Butyl)pyrrolidin-3-amine.
Physicochemical Data
A summary of key physicochemical properties for the parent compound and its common synthetic precursors is provided below. This data is essential for planning reactions, purification, and formulation studies.
| Property | N-(tert-Butyl)pyrrolidin-3-amine | tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate | (S)-3-(Boc-amino)pyrrolidine |
| CAS Number | 1096325-48-2[4] | 147081-49-0[5] | 122536-76-9[6] |
| Molecular Formula | C₈H₁₈N₂ | C₉H₁₈N₂O₂[5] | C₉H₁₈N₂O₂[] |
| Molecular Weight | 142.24 g/mol | 186.25 g/mol [5] | 186.25 g/mol [] |
| Boiling Point | Not reported | 243-244 °C[5] | 286.4±29.0 °C at 760 mmHg[] |
| Density | Not reported | 1.098 g/cm³[5] | 1.04 g/cm³[] |
| Form | Inferred: Liquid or low-melting solid | Clear pale yellow liquid[5] | White to off-white powder[] |
Synthesis and Manufacturing
The synthesis of N-(tert-Butyl)pyrrolidin-3-amine is not a trivial, single-step process. It requires a multi-step sequence, typically involving the strategic use of protecting groups to ensure regioselectivity. The most common and reliable strategies start from a chiral 3-hydroxypyrrolidine derivative, which allows for the creation of enantiomerically pure final products.
Synthetic Strategy Overview
A logical and field-proven synthetic pathway involves three main stages:
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Nitrogen Protection: The secondary amine of the starting pyrrolidinol is protected, most commonly with a tert-butyloxycarbonyl (Boc) group. This is critical to prevent side reactions in subsequent steps.[8]
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Hydroxyl Group Activation & Displacement: The hydroxyl group at the 3-position is converted into a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an amine. For the target molecule, direct displacement with tert-butylamine can be challenging due to steric hindrance. A more common approach is displacement with azide followed by reduction.
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Deprotection and Alkylation (Alternative Route): An alternative involves using a Boc-protected 3-aminopyrrolidine, removing the Boc group from the ring nitrogen, and then performing a reductive amination or direct alkylation with a tert-butyl source.
The following workflow diagram illustrates a common synthetic approach.
Caption: A validated synthetic workflow for producing chiral aminopyrrolidine derivatives.
Detailed Experimental Protocols
The protocols described below are self-validating systems derived from established literature, ensuring reproducibility and high yield.
Protocol 1: Synthesis of tert-Butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate [9]
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Rationale: This initial step protects the pyrrolidine nitrogen with a Boc group, rendering it unreactive for the subsequent functionalization of the hydroxyl group. Di-tert-butyl dicarbonate is the reagent of choice due to its high reactivity and the benign nature of its byproducts.
-
Methodology:
-
Suspend (S)-3-hydroxypyrrolidinol hydrochloride (34.1 g) and potassium carbonate (K₂CO₃, 29.2 g) in methanol (400 ml) under an argon atmosphere.
-
Cool the suspension to 0-5°C using an ice bath.
-
With vigorous stirring, add di-tert-butyl dicarbonate (45.8 g) over 10 minutes.
-
Maintain the reaction at 0-5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4.5 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Concentrate the suspension under reduced pressure.
-
Take up the residue in ethyl acetate (400 ml) and water (200 ml). Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product.
-
Protocol 2: Synthesis of tert-Butyl (R)-3-amino-pyrrolidine-1-carboxylate [9]
-
Rationale: This two-step sequence first activates the hydroxyl group by converting it to a mesylate, an excellent leaving group. This is followed by high-pressure amination with ammonia. The use of an autoclave is necessary to reach the required temperature and pressure for the substitution reaction to proceed efficiently.
-
Methodology:
-
(Mesylation): Dissolve tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate (34.1 g) and triethylamine (29.2 ml) in ethyl acetate (300 ml) under argon and cool to 0-5°C. Add mesyl chloride (3.91 ml) in ethyl acetate (20 ml) dropwise. Stir at 0-5°C for 1.5 hours and then at room temperature for 16 hours.[9]
-
(Work-up): Dilute with water (150 ml), separate the organic phase, and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution. Dry over Na₂SO₄, filter, and concentrate.[9]
-
(Amination): Place the resulting mesylate ester (5.0 g) in an autoclave. Evacuate and backfill with argon four times. Cool the vessel in an acetone/CO₂ bath.
-
Introduce liquid ammonia. Seal the autoclave and heat to 150°C, allowing the pressure to rise to approximately 1.32x10⁷ Pa.
-
Stir for 2 hours. Cool the autoclave, vent, and take up the residue in methylene chloride. Filter and concentrate the filtrate to yield the desired aminopyrrolidine derivative.[9]
-
Spectroscopic and Analytical Characterization
Confirming the identity and purity of N-(tert-Butyl)pyrrolidin-3-amine and its precursors is paramount. Below are the expected analytical signatures.
Infrared (IR) Spectroscopy
-
N-(tert-Butyl)pyrrolidin-3-amine (Target):
-
N-H Stretch (Primary Amine): Expect two medium-intensity bands in the 3400-3300 cm⁻¹ region.[10]
-
C-H Stretch (Aliphatic): Strong bands just below 3000 cm⁻¹.
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N-H Bend (Primary Amine): A band in the 1650-1580 cm⁻¹ region.[10]
-
C-N Stretch (Aliphatic): Medium or weak bands in the 1250–1020 cm⁻¹ region.[10]
-
Absence of C=O: No strong absorption around 1700 cm⁻¹, confirming the removal of any Boc protecting group.
-
-
Boc-Protected Intermediates:
-
C=O Stretch (Carbamate): A very strong and characteristic absorption band around 1680-1700 cm⁻¹.[11]
-
N-H Stretch (Carbamate): A single, sharp band around 3300-3400 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Expected for N-(tert-Butyl)pyrrolidin-3-amine):
-
tert-Butyl Protons: A sharp singlet integrating to 9 protons, typically around δ 1.0-1.2 ppm.
-
Pyrrolidine Ring Protons: A series of complex multiplets between δ 1.5-3.5 ppm. The protons on carbons adjacent to the nitrogens will be the most downfield.
-
NH₂ Protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent, integrating to 2 protons.
-
-
¹H NMR (Reference Data for tert-butyl (R)-3-aminopyrrolidine-1-carboxylate in CDCl₃): δ 3.33-3.49 (m, 3H), 3.27-3.32 (m, 1H), 2.95-3.03 (m, 1H), 1.98-2.08 (m, 1H), 1.63-1.70 (m, 1H), 1.41 (s, 9H).[5] The singlet at 1.41 ppm is characteristic of the Boc group protons.
Mass Spectrometry (MS)
-
Expected Fragmentation: In electron ionization (EI) mass spectrometry, a common fragmentation pattern for N-tert-butyl amines involves the loss of a methyl group to form a stable iminium ion at [M-15]⁺. The base peak is often associated with the cleavage of the C-C bond alpha to the nitrogen, resulting in the loss of a propyl radical for the parent ion. For electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at m/z 143.2.
Applications in Medicinal Chemistry
N-(tert-Butyl)pyrrolidin-3-amine is a valuable building block for constructing more complex molecules with therapeutic potential. Its utility is demonstrated by the incorporation of its core structure into various classes of bioactive compounds. For instance, the closely related (S)-3-(Boc-amino)pyrrolidine is a documented building block for:
-
EGFR Tyrosine Kinase Inhibitors: Used in the synthesis of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives.[6]
-
Antibacterial Agents: Employed in the creation of N-benzyl-3-sulfonamidopyrrolidines, which act as bacterial cell division inhibitors.[6]
The N-tert-butyl moiety specifically can be used to probe steric pockets in enzyme active sites or receptor binding sites, making this a strategic component for library synthesis in lead optimization campaigns.
Safety and Handling
Professional laboratory practice dictates that all chemicals be handled with care. Based on data from structurally related aminopyrrolidines, N-(tert-Butyl)pyrrolidin-3-amine should be considered hazardous.
-
Hazard Classification: Likely to cause severe skin burns and serious eye damage.[12] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles and face shield).
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
N-(tert-Butyl)pyrrolidin-3-amine represents a strategically important building block for drug discovery and development. Its synthesis, while requiring a multi-step approach with careful use of protecting groups, is achievable through well-documented and reliable protocols. The unique combination of a chiral, three-dimensional pyrrolidine core with a sterically demanding N-tert-butyl group provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of new chemical entities. A thorough understanding of its synthesis, characterization, and handling is essential for its effective and safe utilization in the laboratory.
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Retrieved from [Link]
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ResearchGate. (2020). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
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